Binding Affinity: Guanylurea vs. Guanidinium
In a direct head-to-head comparison of substrate binding to the Gdx-Clo transporter protein, guanylurea (amidinouronium) demonstrates a significantly higher affinity than its close analog, guanidinium (Gdm+). The dissociation constant (Kd) for guanylurea is 140 ± 30 μM, compared to 410 ± 40 μM for guanidinium [1]. This enhanced affinity is driven by more favorable enthalpic (ΔH = -7.2 ± 0.6 kcal/mol vs. -4.9 ± 1.0 kcal/mol for Gdm+) and entropic contributions (TΔS = -1.8 ± 0.6 kcal/mol vs. -0.3 ± 0.9 kcal/mol for Gdm+) [1].
| Evidence Dimension | Protein Binding Affinity (Dissociation Constant, Kd) |
|---|---|
| Target Compound Data | Kd = 140 ± 30 μM |
| Comparator Or Baseline | Guanidinium (Gdm+): Kd = 410 ± 40 μM |
| Quantified Difference | Guanylurea exhibits ~2.9x higher affinity (lower Kd) |
| Conditions | Binding to Gdx-Clo transporter protein, measured via isothermal titration calorimetry (ITC). |
Why This Matters
For researchers studying transporter interactions or developing binding assays, amidinouronium chloride provides a more potent and selective binding probe, enabling experiments at lower concentrations and with higher sensitivity compared to guanidinium-based reagents.
- [1] Lucero, R. M., et al. (2024). Transport of metformin metabolites by guanidinium exporters of the small multidrug resistance family. Journal of General Physiology, 156(3), e202313464. Table 3. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC10829512/table/tbl3/ View Source
